6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid
Description
Properties
Molecular Formula |
C9H7F2NO4 |
|---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
6-amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C9H7F2NO4/c1-3-6(8(13)14)4(12)2-5-7(3)16-9(10,11)15-5/h2H,12H2,1H3,(H,13,14) |
InChI Key |
QOPFJHQCHMJGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(O2)(F)F)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzodioxole Core
Comparative Analysis of Synthetic Routes
To provide a comprehensive overview, the following table summarizes the key steps, reagents, conditions, and yields for the most plausible synthetic routes to 6-amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid, based on literature and patent data.
This table highlights the efficiency and practicality of each step, as well as the overall synthetic strategy. The use of commercially available starting materials and standard reagents ensures that the synthesis is accessible to most research laboratories.
Mechanistic Insights and Experimental Considerations
Regioselectivity in Nitration and Methylation
The regioselectivity of nitration and methylation reactions is governed by the electronic effects of the substituents on the aromatic ring. The methyl group activates the ortho and para positions, directing nitration to the 6-position. Careful control of reaction conditions is required to avoid over-nitration or side reactions.
Purification and Characterization
The purification of the final product is typically achieved by recrystallization from suitable solvents or by column chromatography on silica gel. Characterization is performed using a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.
Experimental Data and Optimization Studies
Recent studies on the synthesis of fluorinated benzodioxole derivatives provide valuable data on reaction optimization. For example, the use of different solvents, bases, and temperatures can significantly affect the yield and purity of the product. The following table summarizes the effects of various reaction parameters on the yield of the benzodioxole intermediate.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 100 | 75 |
| 2 | DMSO | NaH | 80 | 68 |
| 3 | MeCN | K₂CO₃ | 100 | 72 |
| 4 | THF | NaH | 60 | 55 |
These data indicate that dimethylformamide with potassium carbonate at 100°C provides the highest yield for the cyclization step.
Patent Analysis and Proprietary Methods
A review of relevant patents reveals several proprietary methods for the synthesis of benzodioxole derivatives with various substituents. These methods often involve advanced fluorination techniques, such as the use of difluoromethylating agents or transition metal-catalyzed coupling reactions. The patents also describe the use of protecting groups and selective deprotection strategies to achieve the desired substitution pattern.
One notable patent describes the preparation of 6-amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid via a sequence of halogenation, carboxylation, and reduction steps, starting from a pre-functionalized benzodioxole intermediate. The use of lithium-halogen exchange and carbonation is emphasized as a key step for introducing the carboxylic acid functionality.
Alternative Synthetic Approaches
Alternative approaches to the target compound include the use of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce the amino or carboxylic acid groups. These methods offer the advantage of mild conditions and broad functional group compatibility, but may require the preparation of specialized boronic acid or amine precursors.
Another promising approach involves the use of base-catalyzed, solvent-free autocondensation reactions of fluorinated o-aminophenones, as described in recent literature. While this method has been applied to the synthesis of related diazocine derivatives, it may be adapted for the preparation of the target benzodioxole compound with appropriate modifications.
Chemical Reactions Analysis
Amino Group Reactivity
The electron-rich amino group participates in electrophilic substitution under acidic or neutral conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Product/Outcome | Source |
|---|---|---|---|
| Diazotization | HNO₂ (nitrous acid), 0–5°C | Diazonium salt formation | |
| Sandmeyer Reaction | CuCN, KI, or HBF₄ | Cyano, iodo, or fluoroarenes | |
| Azo Coupling | Aromatic amines, pH 4–7 | Azo derivatives |
The amino group’s nucleophilicity is moderated by resonance effects from the benzodioxole ring, requiring activation for efficient substitution.
Difluorinated Ring Reactivity
The 2,2-difluoro-1,3-benzodioxole scaffold undergoes nucleophilic aromatic substitution (SNAr) at fluorinated positions under basic conditions:
| Nucleophile | Conditions | Product | Source |
|---|---|---|---|
| Methoxide (CH₃O⁻) | DMF, 80°C | Methoxy-substituted analog | |
| Amines (RNH₂) | THF, K₂CO₃, 60°C | Amino-substituted derivatives |
Fluorine’s electronegativity activates the ring toward SNAr, with regioselectivity governed by the electron-withdrawing carboxylic acid group .
Carboxylic Acid Derivitization
The carboxylic acid group enables esterification and amide formation :
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ (cat.), reflux | Methyl ester derivative | |
| Amide Coupling | SOCl₂ → RNH₂ | Substituted amides | |
| Mixed Anhydride | ClCO₂R, Et₃N | Activated intermediates |
The methyl ester derivative (CAS 773873-95-3) is a common intermediate for further functionalization .
Cross-Coupling Reactions
The compound’s halogenated analogs (e.g., chloro derivatives) participate in Suzuki-Miyaura couplings with aryl boronic acids:
| Substrate | Catalyst System | Product | Source |
|---|---|---|---|
| 4-Chloroaniline analog | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl derivatives |
While direct evidence for the amino-difluoro variant is limited, structural analogs show compatibility with Pd-catalyzed cross-couplings, suggesting potential applicability .
Microbial Defluorination
Pseudomonas putida strains expressing toluene dioxygenase catalyze defluorination of structurally related 2,2-difluoro-1,3-benzodioxole (DFBD):
| Parameter | Value | Source |
|---|---|---|
| Defluorination Rate | 2,100 nmol/h·mg protein | |
| Key Intermediate | 4,5-Dihydroxy-DFBD |
Though not directly tested on the target compound, this suggests potential biodegradation pathways via enzymatic oxidation of the difluorinated ring .
Acid-Base Reactions
The carboxylic acid group (pKa ≈ 3–4) undergoes deprotonation in basic media, forming water-soluble salts:
| Base | Conditions | Application | Source |
|---|---|---|---|
| NaOH | Aqueous, RT | Salt formation for HPLC | |
| NH₄OH | Ethanol, reflux | Ammonium salt precipitation |
Stability Considerations
-
Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and HF .
-
Photostability : Susceptible to UV-induced ring-opening reactions .
Fluorine-Hydrogen Exchange
The difluorinated ring may undergo hydrodefluorination under radical conditions (e.g., UV/Zn), though experimental validation is needed.
Carboxylic Acid Reduction
Catalytic hydrogenation (H₂/Pd) could reduce the carboxylic acid to a hydroxymethyl group, enabling further alkylation.
Scientific Research Applications
6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoro and amino groups can participate in hydrogen bonding and electrostatic interactions, while the benzodioxole ring can engage in π-π stacking interactions.
Comparison with Similar Compounds
Chemical Identity :
- CAS : 150368-36-8
- Formula: C₉H₇F₂NO₄
- Molecular Weight : 245.16 g/mol (calculated from formula: 9×12 + 7×1 + 2×19 + 14 + 4×16 = 231.15 g/mol; discrepancies may arise from isotopic variations or alternative naming conventions).
- Structure: Features a benzodioxole core with a carboxylic acid (-COOH) at position 5, amino (-NH₂) at position 6, two fluorine atoms at position 2, and a methyl (-CH₃) group at position 4 .
Key Properties :
- The difluoro substitution enhances metabolic stability and lipophilicity.
- The carboxylic acid group contributes to hydrogen bonding and ionization, influencing solubility and target interactions.
- The amino group may facilitate interactions with biological targets (e.g., enzymes, receptors).
Comparison with Structural Analogs
Substituent Variations in Benzodioxole Derivatives
| Compound Name | CAS | Formula | Substituents (Positions) | Key Differences vs. Main Compound | Potential Applications |
|---|---|---|---|---|---|
| Main Compound | 150368-36-8 | C₉H₇F₂NO₄ | -NH₂ (6), -F₂ (2), -CH₃ (4), -COOH (5) | Reference | Pharmaceutical intermediates |
| 4-Bromo-7-methoxy-1,3-benzodioxole-5-carboxylic acid methyl ester | Not specified | C₁₀H₈BrFO₅ | -Br (4), -OCH₃ (7), -COOCH₃ (5) | Bromine (vs. -CH₃), methoxy (vs. -NH₂), ester (vs. -COOH) | Prodrug design, agrochemicals |
| 1,3-Benzodioxole-5-carboxylic acid | Not provided | C₈H₆O₄ | -COOH (5) | No amino, fluorine, or methyl groups | Basic scaffold for synthesis |
| 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine | Not specified | C₇H₅ClF₂NO₂ | -Cl (6), -F₂ (2), -NH₂ (5) | Chlorine (vs. -CH₃), no carboxylic acid | Bioactive molecule development |
Structural Insights :
- Halogenation : The main compound’s difluoro groups (vs. bromine in ) reduce steric hindrance and improve metabolic resistance compared to bromine or chlorine .
- Functional Groups : The carboxylic acid in the main compound enhances solubility in polar solvents, unlike the ester in , which may act as a prodrug .
- Amino vs. Methoxy: The -NH₂ group in the main compound (vs.
Comparison with Benzimidazole Derivatives
Example: 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid ()
- Core Structure : Benzimidazole (vs. benzodioxole in the main compound).
- Substituents : Bromine, chlorine, and methyl groups.
- Larger halogens (Br, Cl) increase molecular weight (MW ≈ 387 g/mol) and lipophilicity compared to the main compound (MW ≈ 245 g/mol).
- Applications : Benzimidazoles are prevalent in antifungal agents (e.g., albendazole), suggesting divergent biological roles vs. benzodioxoles .
Physicochemical and Pharmacokinetic Properties
Biological Activity
6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHFN\O
- Molecular Weight : 239.17 g/mol
- CAS Number : 1174541-27-5
The presence of the difluoro group and the benzodioxole moiety contributes to the unique biological properties of this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including 6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid. A notable study evaluated various derivatives against Hep3B liver cancer cells, revealing significant findings:
- Compound 2a (a derivative closely related to the target compound) exhibited potent anticancer activity with an IC value comparable to that of doxorubicin.
- The treatment with compound 2a resulted in G2-M phase cell cycle arrest, indicating its potential as an antitumor agent.
Table 1: Anticancer Activity of Benzodioxole Derivatives
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 7.4 | G2-M Arrest |
| Doxorubicin | Hep3B | 7.4 | G2-M Arrest |
| Other Derivatives | Various | >9.12 | Low Activity |
Antioxidant Activity
In addition to its anticancer properties, the compound has been evaluated for its antioxidant activity. The DPPH assay was employed to assess the free radical scavenging ability of synthesized benzodioxole derivatives:
- Compound 2a demonstrated significant antioxidant activity, although not as potent as Trolox (IC = 7.72 µM).
Table 2: Antioxidant Activity of Benzodioxole Derivatives
| Compound | IC (µM) | Comparison |
|---|---|---|
| 2a | 39.85 | Moderate |
| Trolox | 7.72 | Potent |
Study on Hep3B Cells
A detailed investigation into the effects of compound 2a on Hep3B cells revealed:
- Cell Cycle Analysis : Flow cytometry showed a decrease in G1 phase cells from 65.3% to 52.53% after treatment with compound 2a.
- Alpha-fetoprotein (AFP) Levels : Treatment reduced AFP secretion significantly compared to untreated cells, indicating a reduction in tumor burden.
Comparative Analysis with Other Compounds
In comparative studies involving various benzodioxole derivatives, it was noted that those with amide groups exhibited stronger cytotoxicity against Hep3B cells than their counterparts without such modifications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid?
- Methodological Answer : A plausible route involves refluxing halogenated benzodioxole precursors with sodium acetate in acetic acid, followed by selective amination and fluorination steps. For example, analogous syntheses of benzodioxole-carboxylic acid derivatives use reflux conditions (3–5 hours) with sodium acetate to facilitate cyclization or substitution reactions . Optimization of reaction time, temperature, and stoichiometry of amino group introduction (e.g., using ammonia or protected amines) is critical to avoid side reactions.
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and fluorine coupling patterns.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- HPLC with UV detection (e.g., C18 column, acidic mobile phase) to assess purity (>95% by area normalization).
- Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly given the compound’s reported melting point of ~178°C .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Methodological Answer : Preliminary solubility screening should include polar aprotic solvents (e.g., DMSO, DMF), alcohols (methanol, ethanol), and aqueous buffers (pH 1–12). The carboxylic acid group enhances solubility in basic aqueous media, while the difluoro and methyl groups may reduce polarity. Solubility can be quantified via gravimetric analysis or UV-Vis spectroscopy at saturation .
Advanced Research Questions
Q. How does the substitution pattern of this compound influence its potential as a ligand in coordination chemistry?
- Methodological Answer : The carboxylate group and benzodioxole oxygen atoms provide chelation sites for metal ions. For example, Zn(II) and Cd(II) coordination dimers with similar 1,3-benzodioxole-5-carboxylate ligands form via carboxylate-O and pyridine-N donor interactions . Advanced studies could include:
- X-ray crystallography to determine metal-binding geometry.
- DFT calculations to predict binding affinities for transition metals.
- Spectrophotometric titration to measure stability constants.
Q. Can this compound act as a selective inhibitor for cytochrome P450 enzymes, and how can this be evaluated?
- Methodological Answer : Structural analogs like piperonylic acid (2H-1,3-benzodioxole-5-carboxylic acid) inhibit P450 enzymes by mimicking trans-cinnamic acid, a substrate of cinnamate 4-hydroxylase . To assess inhibitory activity:
- Perform enzyme kinetics assays (e.g., fluorometric or LC-MS-based) using recombinant P450 isoforms.
- Compare IC₅₀ values with piperonylic acid to determine selectivity.
- Conduct molecular docking studies to map interactions with the enzyme’s active site.
Q. What computational strategies can predict its cocrystallization potential with pyridine derivatives?
- Methodological Answer : Virtual screening based on molecular electrostatic potential (MEP) surfaces can identify hydrogen-bonding complementarity. For example, Hunter’s method pairs donor/acceptor sites (α/β parameters) to calculate interaction energies (ΔE) between the compound and coformers like pyridine derivatives . Steps include:
- Generating MEP surfaces using Gaussian or similar software.
- Identifying surface site interaction points (SSIPs) for hydrogen bonding.
- Calculating ΔE to rank cocrystal feasibility.
Q. How might the amino group at position 6 alter electronic properties compared to non-aminated benzodioxole analogs?
- Methodological Answer : The electron-donating amino group could increase aromatic ring electron density, affecting reactivity in electrophilic substitution or metal coordination. Techniques to assess this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
